Talnetant

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

SB-223412 is the (S)-(-)-isomer; RN given for (S)-isomer; structure in first source

See also: this compound Hydrochloride (active moiety of).

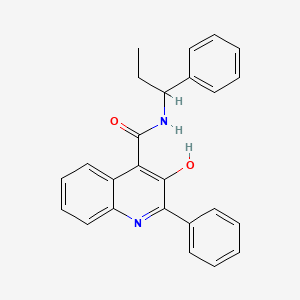

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAVGWDGIJKWRM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870124 | |

| Record name | Talnetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174636-32-9 | |

| Record name | Talnetant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174636-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talnetant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174636329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talnetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174636-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALNETANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ3T9T146K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular intricacies: A Technical Guide to the Mechanism of Action of Talnetant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talnetant (SB-223412) is a potent, selective, and competitive non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1][2] Developed by GlaxoSmithKline, it has been investigated for its therapeutic potential in a range of central nervous system disorders, including schizophrenia and irritable bowel syndrome.[3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Neurokinin-3 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the NK3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The endogenous ligand for the NK3 receptor is Neurokinin B (NKB), a member of the tachykinin family of neuropeptides. By occupying the NKB binding site, this compound prevents the downstream signaling cascade typically initiated by NKB, thereby modulating neuronal activity.

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human NK3 receptor and significant selectivity over other neurokinin receptors, namely the NK1 and NK2 receptors. This selectivity is crucial for minimizing off-target effects.

| Parameter | Receptor | Cell Line/Tissue | Value | Reference |

| Ki | human NK3 | CHO cells | 1.4 nM | [2] |

| pKi | human NK3 | Recombinant | 8.7 | |

| pKi | guinea pig NK3 | Native tissue | 8.5 | |

| Selectivity | human NK2 vs NK3 | 100-fold | ||

| Affinity | human NK1 | No affinity |

Functional Antagonism

This compound acts as a competitive antagonist, effectively blocking the functional responses induced by NK3 receptor agonists like NKB and senktide. This has been demonstrated across various in vitro and in vivo functional assays.

| Assay | Agonist | System | Parameter | Value | Reference |

| Calcium Mobilization | Neurokinin B | Human recombinant NK3 receptor | pA2 | 8.1 | |

| Phosphoinositol Accumulation | Neurokinin B | Human recombinant NK3 receptor | pA2 | 7.7 | |

| Neuronal Firing | Neurokinin B | Guinea pig medial habenula slices | pKB | 7.9 | |

| Neuronal Firing | Senktide | Guinea pig substantia nigra pars compacta slices | pKB | 7.7 |

Signaling Pathways

The NK3 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like NKB, a conformational change in the receptor leads to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by blocking the initial receptor activation, inhibits this entire signaling cascade.

Figure 1: NK3 Receptor Signaling Pathway and Site of this compound Action.

Downstream Neurochemical Effects

A key consequence of this compound's antagonism of NK3 receptors is the modulation of monoaminergic neurotransmission. In vivo microdialysis studies in guinea pigs have demonstrated that this compound administration leads to a significant increase in the extracellular levels of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the medial prefrontal cortex. This effect is thought to underlie its potential antipsychotic properties.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NK3 receptor.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK3 receptor.

-

Radioligand: [³H]-SB222200, a potent NK3 receptor antagonist, was used as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and 0.1% bovine serum albumin.

-

Procedure:

-

A constant concentration of [³H]-SB222200 was incubated with cell membranes in the assay buffer.

-

Increasing concentrations of unlabeled this compound were added to compete for binding to the NK3 receptor.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled NK3 receptor antagonist (e.g., 10 µM SB222200).

-

The incubation was carried out at room temperature for 60 minutes.

-

The reaction was terminated by rapid filtration through GF/B filters, followed by washing with ice-cold buffer.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific binding) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine and norepinephrine levels in the brain.

Methodology:

-

Animal Model: Male guinea pigs were used.

-

Surgical Procedure:

-

Animals were anesthetized with isoflurane.

-

Guide cannulae were stereotaxically implanted into the medial prefrontal cortex.

-

Animals were allowed to recover for at least 3 days post-surgery.

-

-

Microdialysis:

-

On the day of the experiment, a microdialysis probe was inserted through the guide cannula.

-

The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

After a stabilization period, baseline dialysate samples were collected every 20 minutes.

-

-

Drug Administration: this compound (e.g., 10 or 30 mg/kg) or vehicle was administered intraperitoneally (i.p.).

-

Sample Analysis:

-

Dialysate samples were analyzed for dopamine and norepinephrine content using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis: Neurotransmitter levels in the post-drug samples were expressed as a percentage of the mean baseline levels.

Pharmacokinetics

While demonstrating potent in vitro and in vivo pharmacological activity, the clinical development of this compound was ultimately halted due to a poor pharmacokinetic profile. This highlights the critical importance of ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug development.

Conclusion

This compound is a well-characterized, selective, and competitive antagonist of the NK3 receptor. Its mechanism of action involves the direct blockade of NKB-mediated signaling, leading to downstream modulation of key neurotransmitter systems, including the dopaminergic and noradrenergic pathways. The detailed understanding of its binding, functional, and neurochemical effects, as outlined in this guide, provides a valuable framework for researchers in the field of neuropharmacology and drug discovery. The challenges encountered in its clinical development due to pharmacokinetic limitations also offer important lessons for future drug design and optimization efforts targeting the NK3 receptor.

References

- 1. Neurokinin-3 receptor-specific antagonists this compound and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and central nervous system effects of the novel dual NK1/NK3 receptor antagonist GSK1144814 in alcohol-intoxicated volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy [scielo.org.co]

- 4. researchgate.net [researchgate.net]

Talnetant: A Technical Whitepaper on a Selective Neurokinin 3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talnetant (SB-223412) is a potent and selective, non-peptide competitive antagonist of the neurokinin 3 receptor (NK3R). Developed by GlaxoSmithKline, it has been a significant tool in elucidating the physiological roles of the NK3R and was investigated for several therapeutic indications, including schizophrenia and irritable bowel syndrome (IBS).[1][2][3] Although its clinical development was discontinued, this compound remains a critical reference compound for research in the field of tachykinin receptor pharmacology. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is chemically known as (S)-3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide.[4] Its structure is characterized by a 4-quinolinecarboxamide (B1229333) core.[3]

| Property | Value |

| IUPAC Name | (S)-3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide |

| Synonyms | SB-223412 |

| Chemical Formula | C₂₅H₂₂N₂O₂ |

| Molar Mass | 382.463 g·mol⁻¹ |

| CAS Number | 174636-32-9 |

| Appearance | Solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action: Neurokinin 3 Receptor Antagonism

This compound functions as a selective and competitive antagonist at the NK3 receptor, a G protein-coupled receptor (GPCR) belonging to the tachykinin receptor family. The endogenous ligand for the NK3R is neurokinin B (NKB).

NK3 Receptor Signaling Pathway

The NK3 receptor is coupled to the Gq/11 family of G proteins. Upon activation by an agonist like NKB, the following signaling cascade is initiated:

-

Gq Protein Activation: The activated NK3R catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase Cβ (PLCβ) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme, phospholipase Cβ (PLCβ).

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

DAG activates protein kinase C (PKC), which in turn phosphorylates various intracellular proteins, leading to a cellular response.

-

This compound competitively binds to the orthosteric site on the NK3 receptor, thereby preventing NKB from binding and initiating this signaling cascade.

Quantitative Data

In Vitro Binding Affinity and Functional Antagonism

| Parameter | Species/Cell Line | Value | Reference |

| Ki (Binding Affinity) | Human (hNK3-CHO cells) | 1.4 nM | |

| Guinea Pig | pKi = 8.5 | ||

| Selectivity | >100-fold for hNK3 vs hNK2 | - | |

| No affinity for hNK1 | - | ||

| pA₂ (Functional Antagonism) | Human (Calcium Assay) | 8.1 | |

| Human (Phosphoinositol Assay) | 7.7 | ||

| pKB (Functional Antagonism) | Guinea Pig (Medial Habenula) | 7.9 | |

| Guinea Pig (Substantia Nigra) | 7.7 |

Preclinical Pharmacokinetics

| Species | Route | Cmax | Tmax | t₁/₂ | Oral Bioavailability (%) | Brain/Plasma Ratio | Reference |

| Rat | IV/Oral | - | - | 3-5 h | - | - | |

| Dog | IV/Oral | Dose-dependent | < 2 h | 3-5 h | ~100% | - | |

| Monkey | IV/Oral | Dose-dependent | < 2 h | 3-5 h | 18% | - | |

| Mouse | Oral | - | - | Shorter than other species | - | 0.2 (after 6h infusion) |

Note: Specific Cmax and Tmax values were not consistently reported in the reviewed literature.

Clinical Trials

This compound underwent Phase II clinical trials for schizophrenia and irritable bowel syndrome. However, development was discontinued, reportedly due to factors including low penetration of the blood-brain barrier.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on standard methods for determining the binding affinity of this compound to the NK3 receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize cells expressing the NK3 receptor (e.g., CHO cells stably transfected with the human NK3R) in a cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[MePhe⁷]NKB or [³H]SB-222200), and varying concentrations of this compound.

-

For total binding, omit the competitor. For non-specific binding, include a high concentration of a non-labeled NK3R ligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This protocol outlines a typical procedure for assessing the functional antagonism of this compound at the NK3 receptor by measuring changes in intracellular calcium.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the NK3 receptor (e.g., hNK3-CHO or U-2OS cells) in a multi-well plate and culture until confluent.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

-

Measurement of Calcium Response:

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells and incubate.

-

Add a fixed concentration of an NK3R agonist (e.g., NKB or senktide) to stimulate the receptor.

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the concentration-response curve for the agonist in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis on the data to determine the pA₂ or pKB value, which quantifies the antagonist potency of this compound. A linear Schild plot with a slope close to unity is indicative of competitive antagonism.

-

In Vivo Microdialysis

This protocol describes a general method for evaluating the effect of this compound on neurotransmitter release in specific brain regions of freely moving animals.

Methodology:

-

Animal Surgery and Probe Implantation:

-

Anesthetize the animal (e.g., guinea pig) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens).

-

-

Microdialysis Procedure:

-

Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline level of the neurotransmitter of interest (e.g., dopamine).

-

Administer this compound (e.g., intraperitoneally) and continue to collect dialysate samples.

-

-

Neurotransmitter Analysis:

-

Analyze the concentration of the neurotransmitter in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels.

-

Compare the neurotransmitter levels before and after this compound administration to determine its effect on neurotransmitter release.

-

Assessment of Blood-Brain Barrier Penetration

The ability of a CNS-acting drug to cross the blood-brain barrier (BBB) is critical for its efficacy. The low BBB penetration of this compound was a contributing factor to the discontinuation of its clinical development.

Several methods can be used to assess BBB penetration:

-

In vitro models: Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays (e.g., Caco-2, MDCK) provide an initial screen for passive permeability and the involvement of efflux transporters.

-

In situ brain perfusion: This technique in anesthetized rodents allows for the direct measurement of the rate of drug uptake into the brain.

-

In vivo studies: The most definitive method involves administering the drug to an animal and measuring its concentration in both the brain tissue and the plasma at various time points to determine the brain-to-plasma concentration ratio (Kp). The unbound brain-to-unbound plasma concentration ratio (Kp,uu) is the most relevant parameter for assessing CNS drug exposure.

Conclusion

This compound is a well-characterized, potent, and selective NK3 receptor antagonist that has been instrumental in advancing our understanding of the tachykinin system. While its clinical development was halted, the extensive preclinical and early clinical data available for this compound provide a valuable resource for researchers in neuropharmacology and drug discovery. The experimental protocols and quantitative data summarized in this whitepaper offer a comprehensive guide for the continued use of this compound as a key pharmacological tool.

References

- 1. Neurokinin-3 receptor-specific antagonists this compound and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound GlaxoSmithKline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Therapeutic Potential of Talnetant for Irritable Bowel Syndrome: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irritable Bowel Syndrome (IBS) is a prevalent and often debilitating functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits. The pathophysiology of IBS is complex and not fully understood, though visceral hypersensitivity and dysregulated gut motility are considered key contributors. The neurokinin-3 (NK3) receptor, a G-protein coupled receptor activated by its endogenous ligand neurokinin B, has been identified as a potential therapeutic target due to its role in modulating nociception and gastrointestinal function. This whitepaper provides an in-depth technical guide on the therapeutic potential of Talnetant, a selective NK3 receptor antagonist, for the treatment of IBS. It consolidates findings from clinical and preclinical investigations, detailing the compound's mechanism of action, summarizing quantitative data from clinical trials, and outlining key experimental methodologies. While preclinical studies demonstrated promise, Phase 2 clinical trials ultimately did not show a statistically significant improvement in IBS symptoms with this compound compared to placebo. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the NK3 receptor pathway and the lessons learned from the clinical development of this compound for IBS.

Introduction

Irritable Bowel Syndrome (IBS) represents a significant unmet medical need, with current therapies offering limited efficacy for a substantial portion of patients. The disorder is broadly categorized into subtypes based on the predominant stool pattern: IBS with constipation (IBS-C), IBS with diarrhea (IBS-D), and IBS with mixed bowel habits (IBS-M). A key underlying factor in IBS is visceral hypersensitivity, an increased perception of pain in response to normal or mildly noxious stimuli within the viscera.

The tachykinin family of neuropeptides and their receptors (NK1, NK2, and NK3) are implicated in the modulation of pain and inflammation. The neurokinin-3 (NK3) receptor, in particular, is expressed in the central and peripheral nervous systems, including the enteric nervous system which governs gastrointestinal function.[1] Activation of the NK3 receptor by its primary ligand, neurokinin B (NKB), is involved in the regulation of intestinal motility and nociception.[2] This has led to the hypothesis that antagonizing the NK3 receptor could alleviate the symptoms of IBS.

This compound (SB-223,412) is a selective, non-peptide antagonist of the NK3 receptor.[3] It was developed by GlaxoSmithKline and investigated for several indications, including IBS.[4] This whitepaper will delve into the scientific rationale and the available data concerning the therapeutic potential of this compound for IBS.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the neurokinin-3 (NK3) receptor.[3] The NK3 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.

NK3 Receptor Signaling Pathway

The binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor initiates a cascade of intracellular events. This signaling pathway is crucial for understanding how this compound exerts its effects by blocking these downstream processes.

As illustrated, the activation of the NK3 receptor leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent proteins such as calmodulin. In enteric neurons, this signaling cascade is thought to lead to neuronal depolarization and the subsequent release of neurotransmitters, most notably acetylcholine (ACh). The release of ACh can then act on post-synaptic neurons or smooth muscle cells, influencing gut motility and sensation. This compound, by blocking the initial binding of NKB to the NK3 receptor, inhibits this entire downstream signaling cascade.

Clinical Investigations

The therapeutic potential of this compound for IBS was primarily evaluated in a large, multicenter, randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT00101985).

Clinical Trial Design and Methodology

A summary of the clinical trial methodology is provided below.

The study enrolled 732 adult patients who met the Rome II criteria for IBS. Following a 2-week screening period, subjects were randomized to receive one of three twice-daily doses of this compound (100 mg, 200 mg, or 400 mg) or a placebo for 8 weeks. This was followed by a 4-week follow-up period without treatment. The primary efficacy endpoint was the proportion of subjects reporting adequate relief of IBS pain and discomfort during the last four weeks of treatment. Secondary endpoints included the global improvement of IBS symptoms, changes in bowel habits, and quality of life.

Efficacy Results

The Phase 2 clinical trial of this compound in patients with IBS did not meet its primary efficacy endpoint. There was no statistically significant difference in the proportion of patients reporting adequate relief of IBS pain and discomfort between any of the this compound dose groups and the placebo group. Furthermore, no significant differences were observed for the secondary endpoint of global improvement of IBS symptoms.

While the specific quantitative data for the primary and secondary efficacy endpoints are not publicly available, the study synopsis clearly states the failure to demonstrate a therapeutic benefit over placebo. For the purpose of study design, it was assumed that a 20% placebo response rate for adequate relief would be observed, with anticipated response rates of 35%, 40%, and 45% for the 100mg, 200mg, and 400mg this compound groups, respectively. However, the actual results did not reflect these assumptions.

Safety and Tolerability

This compound was generally well-tolerated in the Phase 2 trial. The overall incidence of adverse events was comparable across the treatment groups and the placebo group.

| Adverse Event Profile | Placebo (n=182) | This compound 100mg BID (n=182) | This compound 200mg BID (n=185) | This compound 400mg BID (n=183) |

| Overall Incidence of AEs | 67% | Not specified | Not specified | 58% |

| Headache | 14-19% | 14-19% | 14-19% | 14-19% |

| Nasopharyngitis | 6-11% | 6-11% | 6-11% | 6-11% |

| Nausea | 4-9% | 4-9% | 4-9% | 4-9% |

| Abdominal Pain | 4-8% | 4-8% | 4-8% | 4-8% |

| Withdrawal due to AEs | 7-10% | 7-10% | 7-10% | 7-10% |

| Data sourced from the EU Clinical Trials Register Synopsis of study SB-223412/068. |

The most frequently reported adverse events were headache, nasopharyngitis, nausea, and abdominal pain, with similar incidence rates across all groups. The rate of withdrawal from the study due to adverse events was also comparable between the this compound and placebo arms.

Preclinical Investigations

Prior to clinical trials, the effects of this compound were evaluated in animal models of visceral pain, which is a key feature of IBS. The colorectal distension (CRD) model in rats is a widely used preclinical assay to assess visceral nociception.

Experimental Protocol: Colorectal Distension (CRD) in Rats

The following is a generalized protocol for the CRD model based on standard methodologies.

Objective: To assess the effect of this compound on visceral pain responses to a noxious mechanical stimulus in the colon.

Materials:

-

Male Wistar rats (200-250g)

-

This compound or vehicle control

-

Flexible balloon catheter (e.g., 5-6 cm in length)

-

Barostat or pressure-controlled inflation device

-

Electromyography (EMG) recording equipment (optional, for measuring abdominal muscle contractions)

-

Anesthesia (for catheter placement)

Procedure:

-

Animal Acclimatization: Rats are housed in a controlled environment for at least one week prior to the experiment to minimize stress.

-

Catheter Insertion: On the day of the experiment, rats are lightly anesthetized. A flexible balloon catheter, lubricated with a surgical lubricant, is inserted intra-anally into the descending colon, with the end of the balloon positioned approximately 1 cm from the anus. The catheter is secured to the base of the tail with tape.

-

Recovery and Adaptation: The animals are allowed to recover from anesthesia in individual restraining cages for a period of at least 30-60 minutes to adapt to the environment.

-

Drug Administration: this compound or vehicle is administered orally or via another appropriate route at a predetermined time before the CRD procedure.

-

Colorectal Distension: The CRD procedure involves inflating the balloon to specific pressures in a graded or phasic manner (e.g., 20, 40, 60, 80 mmHg). Each distension is maintained for a set duration (e.g., 10-20 seconds) followed by a rest period.

-

Assessment of Visceral Pain Response: The primary endpoint is the visceromotor response (VMR), which is a reflex contraction of the abdominal and hind limb musculature. This can be quantified by visual observation of the abdominal withdrawal reflex (AWR) scored on a graded scale, or more objectively by measuring the electrical activity of the abdominal muscles using EMG.

-

Data Analysis: The AWR scores or the area under the curve of the EMG recordings are analyzed to compare the pain responses between the this compound-treated and vehicle-treated groups at each distension pressure.

Preclinical Findings

Preclinical studies using the CRD model in rats suggested that this compound could reduce visceral nociception. It was shown to decrease the number of abdominal contractions in response to colorectal distension, indicating an analgesic effect. Notably, this effect was observed with both this compound, which crosses the blood-brain barrier, and a peripherally restricted NK3 receptor antagonist, suggesting a peripheral site of action. These promising preclinical results provided the rationale for advancing this compound into clinical trials for IBS.

Discussion and Future Perspectives

The development of this compound for IBS highlights the challenges in translating promising preclinical findings into clinically effective therapies for functional gastrointestinal disorders. While the rationale for targeting the NK3 receptor in IBS was soundly based on its role in visceral sensation and motility, the large Phase 2 clinical trial failed to demonstrate efficacy.

Several factors may have contributed to this outcome. The pathophysiology of IBS is heterogeneous, and it is possible that NK3 receptor antagonism is only effective in a specific subset of patients that were not identified in the broad clinical trial population. Additionally, the complex interplay of central and peripheral mechanisms in IBS may mean that targeting a single receptor pathway is insufficient to produce a clinically meaningful benefit in a diverse patient population. It is also possible that while the NK3 receptor is involved in acute nociceptive signaling, its role in the chronic, fluctuating pain characteristic of IBS is less critical.

Despite the negative outcome for this compound in IBS, the research into NK3 receptor antagonists has significantly advanced our understanding of the neurobiology of the gut. The findings from these studies underscore the importance of patient stratification and the need for biomarkers to identify individuals most likely to respond to a targeted therapy.

Future research in this area could focus on:

-

Identifying biomarkers that could predict a response to NK3 receptor antagonists.

-

Investigating the role of the NK3 receptor in specific IBS subtypes or in patients with defined pathophysiological abnormalities.

-

Exploring the potential of combination therapies that target multiple pathways involved in IBS.

Conclusion

This compound, a selective NK3 receptor antagonist, was investigated as a potential treatment for irritable bowel syndrome based on a strong preclinical rationale. However, a large, well-designed Phase 2 clinical trial failed to demonstrate a significant therapeutic benefit over placebo in terms of reducing IBS-related pain and improving global symptoms. The compound was found to be safe and well-tolerated. The journey of this compound provides valuable lessons for the development of novel therapies for IBS, emphasizing the complexity of the disorder and the critical need for a better understanding of its heterogeneous pathophysiology to enable more targeted and effective treatments. This whitepaper serves as a comprehensive technical summary of the available evidence on the therapeutic potential of this compound for IBS, intended to inform future research and development efforts in the field of neurogastroenterology.

References

- 1. Challenges to the Therapeutic Pipeline for Irritable Bowel Syndrome: Endpoints and Regulatory Hurdles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaltrialsregister.eu [clinicaltrialsregister.eu]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. New Receptor Targets for Medical Therapy in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Development of Talnetant: A Technical Overview of a Selective NK3 Receptor Antagonist

Introduction: Talnetant (SB-223412), a selective, non-peptide neurokinin-3 (NK3) receptor antagonist, was developed by GlaxoSmithKline (GSK) as a potential therapeutic for a range of central nervous system and peripheral disorders. This technical guide provides an in-depth history of this compound's development, from its preclinical characterization to its evaluation in clinical trials and eventual discontinuation. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the scientific journey of this compound.

Preclinical Development

This compound was identified as a potent and selective antagonist of the human NK3 receptor. Its preclinical development involved a series of in vitro and in vivo studies to characterize its pharmacological profile, including its binding affinity, functional activity, and effects in animal models.

In Vitro Characterization

Binding Affinity: Radioligand binding assays were crucial in determining this compound's affinity for the NK3 receptor and its selectivity over other neurokinin receptors. These studies demonstrated that this compound binds to the human NK3 receptor with high affinity.

Table 1: this compound Binding Affinity

| Receptor | Cell Line | Radioligand | Ki (nM) | Reference |

| Human NK3 | CHO | Not Specified | 1.4 | [1] |

| Human NK3 | Not Specified | Not Specified | 1 | [2] |

| Human NK2 | Not Specified | Not Specified | 144 | [2] |

| Human NK1 | Not Specified | Not Specified | >100,000 | [2] |

Functional Activity: The antagonist properties of this compound were assessed through functional assays that measured its ability to inhibit the intracellular signaling cascade initiated by NK3 receptor activation. A key signaling event is the mobilization of intracellular calcium.

Table 2: this compound Functional Activity

| Assay | Cell Line | Agonist | Measured Effect | IC50 (nM) / pA2/pKB | Reference |

| Calcium Mobilization | U-2 OS (hNK3) | Neurokinin B (NKB) | Inhibition of IP accumulation | - | [1] |

| Calcium Mobilization | Not Specified | Neurokinin B (NKB) | Inhibition of Ca2+ mobilization | 16.6 | |

| Calcium Mobilization | Not Specified | Not Specified | Schild Plot Analysis | Kb similar to Ki | |

| Phosphoinositol Turnover | Not Specified | Neurokinin B (NKB) | Antagonism of PI turnover | pA2 = 7.7 | |

| In Vitro Electrophysiology | Guinea Pig Brain Slices | Neurokinin B (NKB) | Antagonism of neuronal firing | pKB = 7.9 | |

| In Vitro Electrophysiology | Guinea Pig Brain Slices | Senktide | Antagonism of neuronal firing | pKB = 7.7 |

In Vivo Studies

Preclinical in vivo studies were conducted to evaluate this compound's pharmacokinetic properties and its efficacy in animal models relevant to the targeted therapeutic indications.

Pharmacokinetics and Brain Penetration: this compound was found to be orally active and brain-penetrant. However, subsequent reports suggested that its penetration of the blood-brain barrier was relatively low, which may have contributed to its later discontinuation for CNS indications.

Animal Models:

-

Schizophrenia: In guinea pigs, this compound demonstrated the ability to modulate monoaminergic neurotransmission. It produced a dose-dependent increase in extracellular levels of dopamine (B1211576) and norepinephrine (B1679862) in the prefrontal cortex and hippocampus. This profile is consistent with the neurochemical hypotheses of schizophrenia and suggested a potential therapeutic utility.

-

Irritable Bowel Syndrome (IBS): In rats, NK3 receptor antagonists were shown to increase the pain threshold to colorectal distension, suggesting a potential role in mitigating the visceral hypersensitivity associated with IBS.

Clinical Development

This compound progressed to Phase II clinical trials for the treatment of irritable bowel syndrome and schizophrenia.

Irritable Bowel Syndrome (IBS)

A key clinical trial investigated the effect of this compound on rectal sensory function in healthy volunteers as a model for visceral hypersensitivity in IBS.

Table 3: Phase II Clinical Trial of this compound in a Model of Irritable Bowel Syndrome

| Study Design | Population | Intervention | Primary Endpoints | Key Outcomes | Reference |

| Randomized, double-blind, placebo-controlled, multicenter | 102 healthy volunteers | This compound (25 mg or 100 mg daily for 14-17 days) vs. Placebo | Rectal compliance, sensory thresholds for first sensation, urgency, discomfort, and pain | No significant effect on rectal compliance or sensory thresholds compared to placebo. |

The lack of efficacy in this study was a significant factor in the decision to discontinue the development of this compound for IBS.

Schizophrenia

Clinical trials in patients with schizophrenia showed some initial promise. Early data suggested that this compound could lead to improvements in the positive symptoms of the disorder. However, the development for this indication was also halted.

Discontinuation of Development

The development of this compound was ultimately discontinued (B1498344) by GlaxoSmithKline. The primary reasons cited for this decision were:

-

Lack of Efficacy in Irritable Bowel Syndrome: Phase II clinical trials failed to demonstrate a significant benefit of this compound in treating the symptoms of IBS.

-

Poor Blood-Brain Barrier Penetration: For its potential application in schizophrenia, the relatively low penetration of the blood-brain barrier was a significant limitation.

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human NK3 receptor.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK3 receptor.

-

Radioligand: A radiolabeled NK3 receptor ligand, such as [125I]-[MePhe7]NKB, was used.

-

Assay Conditions: Membranes were incubated with the radioligand and varying concentrations of this compound in a suitable buffer.

-

Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters was measured using a scintillation counter.

-

Data Analysis: The Ki values were calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

-

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

-

Methodology:

-

Cell Culture: Human U-2 OS cells expressing the human NK3 receptor were used.

-

Calcium Indicator Dye: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Procedure: The cells were pre-incubated with varying concentrations of this compound before being stimulated with an NK3 receptor agonist, such as Neurokinin B (NKB).

-

Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was measured using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist-induced calcium response, was determined. For competitive antagonists, a Schild analysis can be performed to determine the pA2 or Kb value.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brains of freely moving animals.

-

Methodology:

-

Animal Model: Male Dunkin-Hartley guinea pigs were used.

-

Surgical Procedure: Animals were anesthetized, and guide cannulae were stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex).

-

Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with an artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after the administration of this compound (e.g., intraperitoneally).

-

Neurotransmitter Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in neurotransmitter levels were expressed as a percentage of the baseline concentrations.

-

Signaling Pathways and Experimental Workflows

NK3 Receptor Signaling Pathway

The neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of the receptor by its endogenous ligand, neurokinin B, initiates a signaling cascade that leads to the mobilization of intracellular calcium.

Caption: NK3 Receptor Signaling Pathway.

Experimental Workflow for Preclinical to Clinical Development

The development of this compound followed a typical pharmaceutical research and development pipeline, from initial discovery and preclinical testing to clinical trials in humans.

Caption: this compound Development Workflow.

References

- 1. Neurokinin-3 receptor-specific antagonists this compound and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and central nervous system effects of the novel dual NK1/NK3 receptor antagonist GSK1144814 in alcohol-intoxicated volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the pharmacokinetics and pharmacodynamics of Talnetant.

An in-depth technical guide on the pharmacokinetics and pharmacodynamics of Talnetant, designed for researchers, scientists, and drug development professionals.

Introduction

This compound (SB-223412) is a selective, non-peptide, competitive antagonist of the neurokinin-3 (NK3) receptor.[1][2] Developed by GlaxoSmithKline, it was investigated for several therapeutic indications, including irritable bowel syndrome (IBS), schizophrenia, and overactive bladder.[2][3][4] The NK3 receptor, part of the tachykinin receptor family, is predominantly expressed in the central nervous system and is involved in modulating neurotransmitter release. Despite showing promise in early trials, the development of this compound was discontinued, reportedly due to a poor pharmacokinetic profile and insufficient efficacy in later-phase studies. This guide provides a comprehensive technical overview of the available pharmacokinetic and pharmacodynamic data for this compound.

Pharmacokinetics (PK)

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is critical for determining its therapeutic potential. This compound's development was ultimately halted due to challenges in its pharmacokinetic profile.

ADME Profile

-

Absorption: this compound is orally active.

-

Distribution: A key challenge for this compound was its limited penetration of the blood-brain barrier, which is crucial for a centrally acting agent.

-

Metabolism: In silico analyses suggest this compound is a substrate for multiple Cytochrome P450 (CYP450) enzymes, which could contribute to a complex metabolic profile.

-

Excretion: In silico models predicted a relatively high clearance rate for this compound compared to other NK3 antagonists that have progressed further in development.

Quantitative Pharmacokinetic Data

The following table summarizes key quantitative PK parameters for this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| Binding Affinity (pKi) | 8.7 | Human recombinant NK3 receptors | |

| Binding Affinity (pKi) | 8.5 | Guinea pig native NK3 receptors |

| In Silico Clearance | 2.14 cm³/min/kg | Predicted | |

Experimental Protocol: Single Ascending Dose (SAD) Pharmacokinetic Study

This protocol outlines a typical Phase I study to characterize the pharmacokinetics of an oral compound like this compound in healthy volunteers.

-

Subject Screening and Enrollment: Healthy adult volunteers are recruited based on stringent inclusion/exclusion criteria. Baseline health is confirmed via physical examination, ECG, and clinical laboratory tests.

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design is employed. Cohorts of subjects (e.g., 8 subjects: 6 active, 2 placebo) receive escalating single doses of this compound.

-

Dosing: Subjects receive a single oral dose of this compound or a matching placebo after an overnight fast.

-

Pharmacokinetic Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-specified time points (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Bioanalysis: Plasma is separated by centrifugation and stored frozen (-80°C) until analysis. This compound concentrations in plasma are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd/F, CL/F) are calculated from the plasma concentration-time profiles using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Safety Monitoring: Safety and tolerability are assessed throughout the study by monitoring adverse events, vital signs, ECGs, and clinical laboratory results.

Pharmacodynamics (PD)

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. This compound's effects are mediated by its specific interaction with the NK3 receptor.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the NK3 receptor. The endogenous ligand for this receptor is Neurokinin B (NKB). The NK3 receptor is a Gq/11 protein-coupled receptor (GPCR). Upon activation by NKB, it initiates a signaling cascade via phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately causing a physiological response. This compound competitively blocks the binding of NKB, thereby inhibiting this entire downstream signaling pathway.

Caption: this compound competitively antagonizes the NKB-mediated Gq/11 signaling pathway.

Quantitative Pharmacodynamic Data

This compound's potency and selectivity have been characterized in various in vitro and ex vivo functional assays.

Table 2: Pharmacodynamic Parameters of this compound

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| Selectivity | >100-fold for NK3 vs NK2; no affinity for NK1 | Human recombinant receptors | |

| Functional Antagonism (pA2) | 8.1 | Human NK3 (Calcium mobilization assay) | |

| Functional Antagonism (pA2) | 7.7 | Human NK3 (Phosphoinositol assay) | |

| Functional Antagonism (pKB) | 7.9 | Guinea pig medial habenula neurons (NKB-induced firing) | |

| Functional Antagonism (pKB) | 7.7 | Guinea pig substantia nigra neurons (senktide-induced firing) | |

| In Vivo Activity | Attenuated senktide-induced behaviors | Guinea pig (3-30 mg/kg, i.p.) |

| Neurochemical Effect | Increased extracellular dopamine (B1211576) in prefrontal cortex | Guinea pig (30 mg/kg, i.p.) | |

Experimental Protocol: PET Receptor Occupancy Study

Positron Emission Tomography (PET) is used to measure the engagement of a drug with its target in the brain in vivo. This protocol describes how the receptor occupancy of this compound at the NK3 receptor would be determined.

-

Radioligand Selection: A suitable PET radioligand with high affinity and selectivity for the NK3 receptor is required.

-

Subject Enrollment: Healthy volunteers are enrolled. Each subject undergoes multiple PET scans.

-

Baseline Scan: A baseline PET scan is performed following the intravenous injection of the NK3 radioligand to measure the baseline receptor density (binding potential, BP_ND) without any drug present.

-

Drug Administration: Subjects are administered a single oral dose of this compound.

-

Post-Dose Scans: At a time point corresponding to the anticipated peak plasma concentration (Tmax) of this compound, a second PET scan is conducted with another injection of the radioligand. This measures the "occupied" binding potential.

-

Image Acquisition and Analysis: Dynamic PET data are acquired over 60-90 minutes. Brain images are co-registered with an anatomical MRI for delineation of regions of interest (ROIs) rich in NK3 receptors. Time-activity curves are generated for these ROIs.

-

Occupancy Calculation: Receptor occupancy (RO) is calculated as the percentage reduction in radioligand binding potential from baseline: RO (%) = [ (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline ] x 100

-

PK-PD Modeling: The relationship between this compound plasma concentration and receptor occupancy is modeled to determine the EC50 (the plasma concentration required to achieve 50% receptor occupancy).

Caption: A typical workflow for determining drug-target occupancy using PET imaging.

Conclusion

This compound is a potent and selective NK3 receptor antagonist with a well-characterized in vitro and ex vivo pharmacodynamic profile. It effectively blocks the NKB signaling pathway and demonstrates the ability to modulate central dopaminergic systems, providing a strong rationale for its investigation in psychiatric disorders. However, its development was ultimately impeded by an unfavorable pharmacokinetic profile, including high clearance and poor blood-brain barrier penetration, underscoring the critical importance of ADME properties in the successful development of CNS-targeted therapeutics. The methodologies and data presented serve as a valuable reference for the ongoing development of other NK3 receptor antagonists.

References

Talnetant's selectivity for the NK3 receptor over NK1 and NK2.

An In-depth Technical Guide on the Selectivity Profile of Talnetant for the Neurokinin-3 Receptor Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SB-223412) is a potent and highly selective, non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1][2] This document provides a comprehensive technical overview of its selectivity for the human NK3 receptor over the NK1 and NK2 receptor subtypes. Quantitative binding affinity and functional antagonism data are presented, alongside detailed experimental methodologies for their determination. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying pharmacology and assessment methods.

Introduction to this compound and the Neurokinin System

The neurokinin system, comprising the tachykinin peptides (Substance P, Neurokinin A, and Neurokinin B) and their corresponding G protein-coupled receptors (GPCRs) (NK1, NK2, and NK3), plays a critical role in a variety of physiological processes.[3][4] The NK3 receptor, for which Neurokinin B (NKB) is the preferred endogenous ligand, is predominantly expressed in the central nervous system.[2] Its involvement in modulating monoaminergic neurotransmission has implicated it as a therapeutic target for psychiatric disorders such as schizophrenia.

This compound (SB-223412) is a brain-permeable, competitive antagonist developed for the NK3 receptor. Its therapeutic potential is fundamentally linked to its high affinity for the NK3 receptor and, crucially, its selectivity over other neurokinin receptors to minimize off-target effects.

Receptor Selectivity Profile of this compound

The selectivity of this compound is demonstrated through its differential binding affinities for the three human neurokinin receptors. The data, derived from radioligand binding assays, are summarized below.

Binding Affinity Data

Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The pKi is the negative logarithm of the Ki value.

| Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (over hNK3) |

| Human NK3 (hNK3) | 8.7 | ~2.0 | 1 |

| Human NK2 (hNK2) | 6.6 | ~251 | ~125-fold |

| Human NK1 (hNK1) | < 4 | >100,000 | >50,000-fold |

Note: Ki values were calculated from the provided pKi values. A separate study reported a Ki of 1.4 nM for this compound at the hNK3 receptor expressed in CHO cells and stated it is 100-fold more selective for hNK3 over hNK2 with no affinity for hNK1.

Functional Antagonism Data

Functional assays measure the ability of an antagonist to inhibit the response elicited by an agonist. The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift to the right in an agonist's concentration-response curve.

| Assay Type | Agonist | Cell System | pA2 Value |

| Calcium Mobilization | Neurokinin B (NKB) | Human Recombinant | 8.1 |

| Phosphoinositol Turnover | Neurokinin B (NKB) | Human Recombinant | 7.7 |

These data confirm that this compound is a potent competitive antagonist of human NK3 receptor function.

Experimental Methodologies

The quantitative data presented were generated using standardized in-vitro pharmacology assays.

Radioligand Binding Assays (for Ki Determination)

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These are typically competition (or displacement) assays used to determine the Ki of an unlabeled compound.

Protocol Outline:

-

Receptor Preparation: Membranes are prepared from cultured cells (e.g., Chinese Hamster Ovary - CHO) stably expressing the recombinant human NK1, NK2, or NK3 receptor. The protein concentration of the membrane preparation is determined.

-

Assay Incubation: The cell membranes are incubated in a multi-well plate with a fixed concentration of a specific radioligand (e.g., ¹²⁵I-[MePhe⁷]NKB for NK3) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out for a defined period at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters). This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for pA2 Determination)

This functional assay measures changes in intracellular calcium concentrations following receptor activation. Since NK3 is a Gq-coupled receptor, agonist binding leads to a measurable increase in intracellular calcium.

Protocol Outline:

-

Cell Preparation: Adherent cells (e.g., HEK293) expressing the recombinant human NK3 receptor are seeded into black, clear-bottom multi-well plates and grown overnight.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to be taken up into the cytoplasm. Probenecid may be included to prevent dye leakage.

-

Antagonist Pre-incubation: Varying concentrations of the antagonist (this compound) are added to the wells and incubated for a specific period.

-

Signal Measurement: The plate is placed in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Agonist Addition: A fixed concentration of an agonist (e.g., NKB) is added to the wells, and the resulting change in fluorescence intensity is monitored in real-time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: The agonist dose-response curves are generated in the absence and presence of different concentrations of this compound. The rightward shift of the curves caused by this compound is used to perform a Schild analysis, from which the pA2 value is derived.

Neurokinin Receptor Signaling Pathway

Neurokinin receptors are members of the rhodopsin-like GPCR family. The NK3 receptor primarily couples to the Gαq subunit of the heterotrimeric G protein. Ligand binding initiates a conformational change in the receptor, leading to the activation of the canonical Gq pathway.

Signaling Cascade:

-

Activation: Neurokinin B (NKB) binds to the NK3 receptor.

-

G-protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

-

Effector Activation: The Gαq-GTP subunit dissociates and activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. DAG, along with Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates various cellular proteins, leading to a physiological response.

This compound, as a competitive antagonist, binds to the NK3 receptor at the same site as NKB but does not induce the conformational change required for G-protein activation, thereby blocking this entire cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

The Discontinuation of Talnetant: A Technical Analysis of Clinical Trial Outcomes

An in-depth examination of the rationale behind the cessation of clinical development for the neurokinin-3 receptor antagonist, Talnetant (SB-223412), for indications in both schizophrenia and irritable bowel syndrome (IBS).

Executive Summary

This compound (SB-223412), a selective, orally active neurokinin-3 (NK3) receptor antagonist developed by GlaxoSmithKline, was once a promising candidate for the treatment of schizophrenia and irritable bowel syndrome (IBS). Despite a strong preclinical rationale and progression to Phase II clinical trials, the development of this compound was ultimately discontinued (B1498344) for both indications. This technical guide provides a comprehensive analysis of the available data to elucidate the scientific and clinical reasoning behind this decision. The core rationale for the discontinuation stems from a demonstrable lack of clinical efficacy in robustly designed clinical trials, particularly in IBS. While initial signals in schizophrenia were observed, the overall evidence did not support continued development, potentially compounded by pharmacokinetic challenges.

Introduction

The tachykinin family of neuropeptides and their receptors have long been considered promising targets for a variety of therapeutic areas. The neurokinin-3 (NK3) receptor, in particular, and its endogenous ligand, neurokinin B (NKB), are implicated in the modulation of various neurotransmitter systems, including dopamine (B1211576) and serotonin, suggesting a potential role in the pathophysiology of central nervous system disorders such as schizophrenia. In the gastrointestinal tract, NK3 receptors are involved in motility and visceral sensitivity, making them a plausible target for conditions like irritable bowel syndrome.

This compound was developed as a potent and selective antagonist of the NK3 receptor.[1] Preclinical studies demonstrated its ability to modulate key neurotransmitter pathways relevant to psychosis and to influence gut function.[1][2] However, the translation of this preclinical promise into clinical efficacy proved to be a significant challenge. This document will detail the available clinical trial data, experimental methodologies, and the underlying signaling pathways to provide a clear understanding of the factors that led to the discontinuation of this compound's clinical development.

This compound for Irritable Bowel Syndrome (IBS): A Clear Case of Insufficient Efficacy

The investigation of this compound for the treatment of IBS was predicated on the role of NK3 receptors in modulating visceral hypersensitivity and gut motility, key features of the disorder. However, a large-scale Phase IIb clinical trial provided definitive evidence of its lack of efficacy.

Clinical Trial Data: SB-223412/068

A pivotal eight-week, randomized, double-blind, placebo-controlled, dose-ranging study (SB-223412/068) was conducted to evaluate the efficacy and safety of this compound in subjects with IBS. The study failed to meet its primary and secondary endpoints.

| Parameter | This compound (100mg, 200mg, 400mg BID) | Placebo | Outcome |

| Primary Endpoint | |||

| Adequate Relief of IBS Pain and Discomfort (last 4 weeks) | No statistically significant difference | - | Not Met |

| Secondary Endpoints | |||

| Global Improvement of IBS Symptoms (GIS) | No statistically significant differences at any treatment week | - | Not Met |

| Average Stool Frequency and Consistency | No treatment effects detected | - | Not Met |

| Days with Urgency, Bloating, and Straining | No treatment effects detected | - | Not Met |

| Average Pain Severity | No treatment differences for changes or improvements | - | Not Met |

| Proportion of Pain-Free Days | No treatment differences | - | Not Met |

| IBS-Related Quality of Life (IBSQoL) | No significant differences in any of the nine scales | - | Not Met |

Table 1: Summary of Efficacy Results from Phase IIb Trial SB-223412/068 in Irritable Bowel Syndrome.

The study concluded that this compound, at doses up to 400mg twice daily, did not provide evidence of efficacy in treating the symptoms of IBS. Furthermore, there was no observed relationship between plasma concentrations of this compound and clinical response. On a positive note, the drug was well-tolerated, with an adverse event profile comparable to placebo.

Experimental Protocol: Phase IIb Study in IBS (SB-223412/068)

Objective: To determine the efficacy and safety of three different doses of this compound compared with placebo in providing adequate relief from IBS pain and discomfort.

Study Design: An eight-week, randomized, double-blind, placebo-controlled, dose-ranging, multicenter study.

Patient Population: Male and female subjects aged ≥18 years, meeting the Rome II criteria for IBS.

Intervention: Subjects were randomized to receive one of three oral twice-daily doses of this compound (100mg, 200mg, or 400mg) or placebo.

Primary Outcome Measure: The proportion of subjects reporting adequate relief of IBS pain and discomfort for at least 50% of the last four weeks of the eight-week treatment period.

Secondary Outcome Measures:

-

Global Improvement Scale (GIS) for overall IBS symptom improvement.

-

Changes in bowel patterns (stool frequency and consistency).

-

Daily assessments of urgency, bloating, and straining.

-

Improvement in IBS pain or discomfort.

-

IBS-related Quality of Life (IBSQoL) assessment.

-

Plasma concentration of this compound and its relationship to clinical response.

Workflow for IBS Clinical Trial Protocol

Caption: Workflow of the Phase IIb clinical trial for this compound in IBS.

This compound for Schizophrenia: A More Complex Picture

The rationale for investigating this compound in schizophrenia was based on the modulatory role of NK3 receptors on dopamine and norepinephrine (B1679862) pathways in the central nervous system.[2] Preclinical evidence suggested that this compound could have a therapeutic profile beneficial for treating the symptoms of schizophrenia.[2]

Preclinical Evidence and Mechanism of Action

In vitro studies demonstrated that this compound is a potent and selective antagonist of the human NK3 receptor. In vivo microdialysis studies in guinea pigs showed that this compound could increase extracellular levels of dopamine and norepinephrine in the prefrontal cortex, a brain region implicated in the cognitive and negative symptoms of schizophrenia. Furthermore, this compound was shown to attenuate the increase in nucleus accumbens dopamine levels induced by the typical antipsychotic haloperidol, suggesting a potential to mitigate some of the side effects associated with traditional antipsychotics.

Signaling Pathway of NK3 Receptor and this compound's Mechanism of Action

Caption: Simplified signaling pathway of the NK3 receptor and the antagonistic action of this compound.

Clinical Trial Evidence in Schizophrenia

One significant challenge that may have contributed to the decision to discontinue development was this compound's pharmacokinetic profile. Reports have indicated that the compound has low aqueous solubility and a low brain-to-blood concentration ratio, which could lead to variable and insufficient target engagement in the central nervous system. These factors can significantly complicate dose selection and may have contributed to a lack of consistent efficacy in a broader patient population.

The discontinuation of the schizophrenia program for this compound was part of a broader trend of challenges in the development of novel, non-dopaminergic antipsychotics. Many promising mechanisms of action have failed to translate from preclinical models to clinical efficacy in this complex and heterogeneous disorder.

Overarching Rationale for Discontinuation

The decision by GlaxoSmithKline to discontinue the clinical development of this compound appears to be a multi-faceted one, driven by a combination of clear-cut negative data and potential strategic and developmental hurdles.

Logical Flow of Discontinuation Rationale

References

Methodological & Application

Protocol for using Talnetant in a calcium mobilization assay.

Application Notes: Talnetant in Calcium Mobilization Assays

Introduction

This compound (also known as SB-223412) is a selective, non-peptide antagonist of the Neurokinin-3 (NK3) receptor.[1][2][3] The NK3 receptor, a G-protein coupled receptor (GPCR), is primarily activated by its endogenous ligand, Neurokinin B (NKB).[4] Activation of the NK3 receptor, which is coupled to the Gq/11 protein, initiates a signaling cascade through phospholipase C (PLC).[5] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a process that can be measured in a laboratory setting.

A calcium mobilization assay is a robust method to functionally assess the activity of GPCRs like the NK3 receptor. This assay measures the transient increase in intracellular calcium concentration upon receptor activation. By using a selective NK3 receptor agonist, such as Senktide, a measurable calcium flux can be induced. This compound, as a competitive antagonist, will inhibit this agonist-induced calcium mobilization in a concentration-dependent manner, allowing for the determination of its potency (e.g., IC50 value). This protocol provides a detailed methodology for utilizing this compound in a calcium mobilization assay using a recombinant cell line expressing the human NK3 receptor (hNK3R).

Signaling Pathway of NK3 Receptor and this compound Inhibition

The following diagram illustrates the signal transduction pathway of the NK3 receptor leading to calcium mobilization and the inhibitory action of this compound.

Caption: NK3 receptor signaling cascade and the inhibitory point of this compound.

Experimental Protocol

This protocol is designed for a 96- or 384-well plate format using a fluorescent plate reader (e.g., FLIPR, FlexStation).

I. Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK3 receptor (hNK3R).

-

Culture Medium: F-12K Medium or DMEM/F12, supplemented with 10% FBS, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) if required for maintaining receptor expression.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4. Probenecid (2.5 mM) can be added to prevent dye leakage.

-

Compounds:

-

This compound (SB-223412): Prepare a stock solution in DMSO.

-

NK3 Agonist (e.g., Senktide or Neurokinin B): Prepare a stock solution in sterile water or DMSO.

-

-

Calcium Indicator Dye: Fluo-4 AM, Fluo-8 AM, or Calcium-5 Assay Kit.

-

Equipment:

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescent plate reader with liquid handling capabilities.

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).

-

II. Method

Step 1: Cell Culture and Plating

-

Culture hNK3R-expressing cells according to standard protocols.

-

Harvest cells at 70-80% confluency using a non-enzymatic cell dissociation buffer or gentle trypsinization.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in culture medium.

-

Plate the cells into black-walled, clear-bottom microplates at a density of 10,000-50,000 cells/well.